molecular formula C9H7N3O3 B1660947 1-(4-Nitro-1H-indazol-1-yl)ethan-1-one CAS No. 86009-37-2

1-(4-Nitro-1H-indazol-1-yl)ethan-1-one

Cat. No.: B1660947
CAS No.: 86009-37-2
M. Wt: 205.17
InChI Key: DNGGLOQORAHURH-UHFFFAOYSA-N
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Description

1-(4-Nitro-1H-indazol-1-yl)ethan-1-one is a chemical compound with the molecular formula C₉H₇N₃O₃ and a molecular weight of 205.17 g/mol It is a derivative of indazole, a bicyclic heterocycle, and contains a nitro group at the 4-position of the indazole ring

Safety and Hazards

The safety data sheet (SDS) for “1-(4-Nitroindazol-1-yl)ethanone” includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Preparation Methods

The synthesis of 1-(4-Nitro-1H-indazol-1-yl)ethan-1-one typically involves the reaction of 4-nitro-1H-indazole with ethanoic anhydride . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product yield. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher efficiency and purity.

Chemical Reactions Analysis

1-(4-Nitro-1H-indazol-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines.

Scientific Research Applications

1-(4-Nitro-1H-indazol-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Nitro-1H-indazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

1-(4-Nitro-1H-indazol-1-yl)ethan-1-one can be compared with other indazole derivatives, such as:

Properties

IUPAC Name

1-(4-nitroindazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-6(13)11-8-3-2-4-9(12(14)15)7(8)5-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGGLOQORAHURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=N1)C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696753
Record name 1-(4-Nitro-1H-indazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86009-37-2
Record name 1-(4-Nitro-1H-indazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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